
2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is1S/C16H24BClO3/c1-6-7-8-19-14-10-12(9-13(18)11-14)17-20-15(2,3)16(4,5)21-17/h9-11H,6-8H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
The compound has a molecular weight of 310.62400 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources .Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds involving tetramethyl-dioxaborolane frameworks is a key area of research. For instance, the preparation of tetramethyl-dioxaborolane derivatives involves reactions under nitrogen atmospheres, highlighting the compound's role in creating extended molecules with specific conformations and potentially interesting electronic or optical properties (Kaixiao Li & Xiao‐Juan Wang, 2016).
Optical and Electronic Properties
Research on silicon-containing molecules with dioxaborolane units has revealed their significant absorption and fluorescence properties, useful in material science and optoelectronics. The synthesis and study of such molecules illustrate how adjustments to the dioxaborolane core can impact the absorption and emission characteristics, offering pathways to new materials with tailored properties (Akinobu Naka et al., 2013).
Applications in Material Science
The creation of pinacolylboronate-substituted stilbenes and their application in synthesizing boron-capped polyenes demonstrates the versatility of tetramethyl-dioxaborolane derivatives in material science. Such compounds have potential uses in new materials for LCD technology and are being investigated for their therapeutic potential in treating neurodegenerative diseases (B. Das et al., 2015).
Mechanistic Studies and Reaction Optimization
Investigations into the reactions of substituted dioxaborolanes, such as with acetonitrile, provide insights into the mechanisms and yield determinants of such reactions. Understanding the influence of substituents on the boron atom offers valuable information for optimizing synthetic routes and designing new compounds with desired functionalities (V. Kuznetsov et al., 2001).
Continuous Flow Synthesis
The development of continuous flow processes for the synthesis of dioxaborolane derivatives, such as the preparation of tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, demonstrates advances in the scalability and efficiency of producing such compounds. This methodology addresses challenges in batch processing and presents an efficient pathway for the production of key reagents (Daniel R Fandrick et al., 2012).
Mechanism of Action
The mechanism of action for this compound is not specified in the available resources. Its applications in scientific research suggest that it may have multiple mechanisms of action depending on the context.
Properties
IUPAC Name |
2-(3-butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BClO3/c1-6-7-8-19-14-10-12(9-13(18)11-14)17-20-15(2,3)16(4,5)21-17/h9-11H,6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIURVWZANRFZEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675266 |
Source


|
| Record name | 2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-45-7 |
Source


|
| Record name | 2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
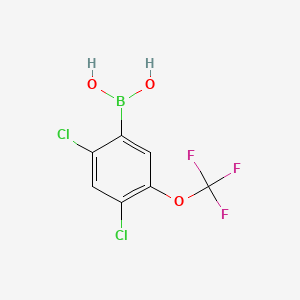

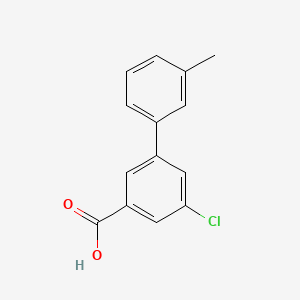

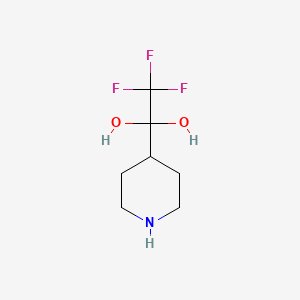
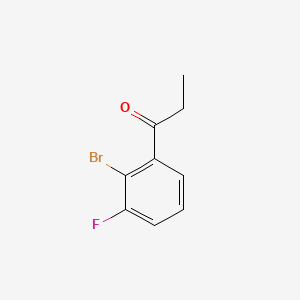
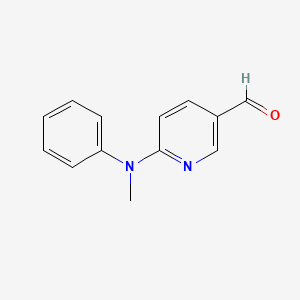
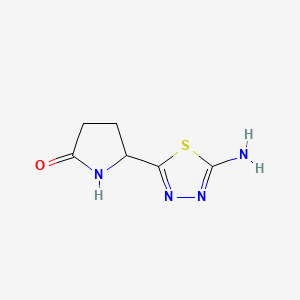
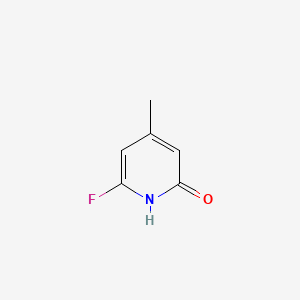
![5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B566916.png)
![Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B566919.png)

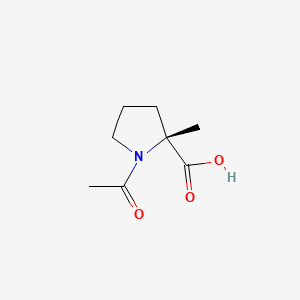
![3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine](/img/structure/B566924.png)
